(+)-Isolariciresinol

Anti-inflammatory Nitric Oxide Lignan Comparison

Procure authenticated (+)-Isolariciresinol (CAS 548-29-8) for reliable anti-inflammatory studies. This dibenzylbutane-type lignan demonstrates potent, selective TNF-α suppression with minimal IL-6 interference (IC50 TNF-α: 0.87 μM)【[reference:0]】. Provided as a validated reference standard with defined antioxidant capacity (FRAP: 3.021), ensuring reproducibility in SAR and inflammation model experiments.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 548-29-8
Cat. No. B191591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isolariciresinol
CAS548-29-8
Synonyms1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-naphthalenedimethanol
isolariciresinol
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1
InChIKeyOGFXBIXJCWAUCH-KPHUOKFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scientific Sourcing of (+)-Isolariciresinol (CAS 548-29-8): A Structurally Defined Lignan for Comparator‑Driven Research


(+)-Isolariciresinol (CAS 548-29-8) is a dibenzylbutane-type lignan characterised by a 5,6,7,8-tetrahydronaphthalen-2-ol core substituted with hydroxymethyl groups at C6 and C7, a methoxy group at C3, and a 4-hydroxy-3-methoxyphenyl moiety at C8 [1]. This phytochemical is biosynthesised by numerous plant species and is widely employed as a reference standard in lignan analysis [2].

Why (+)-Isolariciresinol Cannot Be Treated as an Interchangeable Generic Lignan


Classifying (+)-isolariciresinol as a 'generic' lignan is scientifically unsound. Its characteristic aryltetralin skeleton differentiates it from the dibenzylbutane scaffold of secoisolariciresinol, and its hydroxylation pattern further distinguishes it from the furofuran core of pinoresinol [1]. These structural disparities translate directly into divergent biological activities, as demonstrated by its differential capacity to suppress TNF-α production compared to co-occurring lignans . Consequently, the interchangeability of lignan compounds in experimental models is not supported by evidence, and compound-specific identity and purity are paramount for reproducible research outcomes [2].

Quantitative Differentiation of (+)-Isolariciresinol: A Comparator‑Based Evidence Guide


Comparison of Anti‑inflammatory Potency: (+)-Isolariciresinol Exhibits Significantly Lower LPS‑Stimulated NO Production IC50 than Secoisolariciresinol

In LPS-stimulated RAW 264.7 macrophages, (+)-isolariciresinol demonstrates a markedly more potent inhibition of nitric oxide (NO) production compared to the abundant dietary lignan secoisolariciresinol. While secoisolariciresinol exhibits an IC50 of 80 μM under comparable conditions [1], (+)-isolariciresinol achieves IC50 values ranging from 0.81 μM to 7.4 μM across multiple studies [2][3], representing an order-of-magnitude difference in anti-inflammatory efficacy.

Anti-inflammatory Nitric Oxide Lignan Comparison

Comparative TNF‑α Modulation: (+)-Isolariciresinol Achieves Potent TNF‑α Suppression with an IC50 of 0.87 μM, Distinct from Other Lignan Classes

In a comparative analysis of lignans isolated from Balanophora laxiflora, (+)-isolariciresinol exhibited potent inhibition of TNF‑α production with an IC50 of 0.87 μM, while showing negligible effect on IL‑6 synthesis [1]. This cytokine selectivity profile contrasts with earlier findings that pinoresinol and isolariciresinol show higher inhibitory effects on TNF‑α production relative to syringaresinol glycoside in Coptis japonica-derived lignans , confirming that even within the lignan class, TNF‑α modulation capacity is compound‑specific.

Anti-inflammatory TNF-alpha Lignan Comparison

Head‑to‑Head Comparison of Ferric Reducing Antioxidant Power (FRAP) with Lariciresinol and Taxiresinol

In a direct comparative analysis of lignans isolated from Taxus baccata, (+)-isolariciresinol (compound 4) exhibited a ferric reducing antioxidant power (FRAP) value of 3.021 ± 0.71 at 1000 μg/mL, which is statistically indistinguishable from the reference standard chlorogenic acid (3.618 ± 0.01) and comparable to taxiresinol (3.552 ± 0.02) and 3‑demethylisolariciresinol (3.533 ± 0.01) [1]. However, (+)-isolariciresinol displayed no chelating ability against ferrous ions, a property shared by all tested lignans in this study [1].

Antioxidant FRAP Lignan Comparison

In Vivo Anti‑ulcerogenic Potency Relative to Taxiresinol and Lariciresinol in Ethanol‑Induced Ulcer Model

In an ethanol-induced ulcerogenesis model in rats, (+)-isolariciresinol administered at 50 mg/kg and 100 mg/kg demonstrated significant anti‑ulcerogenic activity. However, taxiresinol exhibited the most prominent effect among the four lignans tested (lariciresinol, taxiresinol, isolariciresinol, and 3‑demethyl‑iso‑lariciresinol) [1]. While all compounds showed significant activity at both doses, the rank order of potency was taxiresinol > isolariciresinol ≈ lariciresinol ≈ 3‑demethyl‑iso‑lariciresinol [1].

Anti-ulcerogenic In vivo Lignan Comparison

High‑Impact Application Scenarios for (+)-Isolariciresinol Sourcing


Mechanistic Studies of NF‑κB‑Mediated Inflammation

Given its potent inhibition of LPS‑induced NO production (IC50 = 0.81 μM) and selective suppression of TNF‑α (IC50 = 0.87 μM) with minimal IL‑6 modulation [3], (+)-isolariciresinol is optimally suited for experiments dissecting the NF‑κB signaling cascade. Its high potency in RAW 264.7 macrophages [3][2] enables robust anti‑inflammatory readouts at low micromolar concentrations, reducing the risk of off‑target cytotoxicity and allowing for more precise dose‑response analyses in cell‑based inflammation models.

Reference Standard for Lignan Profiling and QC in Botanical Extracts

As a naturally occurring lignan with well‑characterised chromatographic and mass spectral properties [3], (+)-isolariciresinol serves as a validated reference standard for GC‑MS and HPLC‑UV analysis of lignan constituents in flaxseed, sesame, and medicinal plant extracts [2]. Its availability as an authenticated compound with defined purity supports accurate quantification and method validation in quality control workflows, particularly for nutraceutical and herbal product development.

Structure‑Activity Relationship (SAR) Studies of Lignan Antioxidants

With a defined FRAP value (3.021 ± 0.71 at 1000 μg/mL) that is directly comparable to chlorogenic acid and taxiresinol under identical assay conditions [3], (+)-isolariciresinol provides a robust baseline for SAR investigations into lignan antioxidant mechanisms. Its inactivity in ferrous ion chelation [3] further refines its antioxidant profile, making it a valuable comparator when evaluating the contribution of hydroxylation patterns and skeletal arrangements to radical scavenging and metal‑reducing capacity.

Technical Documentation Hub

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